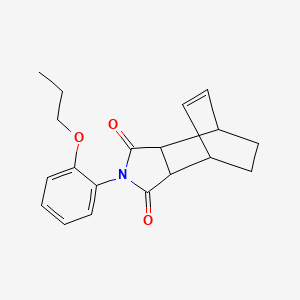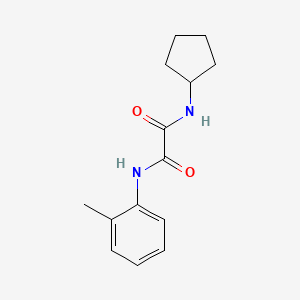![molecular formula C22H30N4O3 B4945859 (3R,4R)-4-(4-hydroxypiperidin-1-yl)-1-[[2-(4-methoxyphenyl)pyrimidin-5-yl]methyl]piperidin-3-ol](/img/structure/B4945859.png)
(3R,4R)-4-(4-hydroxypiperidin-1-yl)-1-[[2-(4-methoxyphenyl)pyrimidin-5-yl]methyl]piperidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,4R)-4-(4-hydroxypiperidin-1-yl)-1-[[2-(4-methoxyphenyl)pyrimidin-5-yl]methyl]piperidin-3-ol is a complex organic compound that features a piperidine ring substituted with hydroxyl and methoxyphenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-4-(4-hydroxypiperidin-1-yl)-1-[[2-(4-methoxyphenyl)pyrimidin-5-yl]methyl]piperidin-3-ol typically involves multiple steps, starting from commercially available precursors. The key steps often include:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate amine and aldehyde or ketone precursors.
Introduction of the hydroxyl group: This step may involve selective hydroxylation reactions using oxidizing agents.
Attachment of the methoxyphenyl group: This can be done through nucleophilic substitution reactions where a methoxyphenyl halide reacts with the piperidine derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Análisis De Reacciones Químicas
Types of Reactions
(3R,4R)-4-(4-hydroxypiperidin-1-yl)-1-[[2-(4-methoxyphenyl)pyrimidin-5-yl]methyl]piperidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to reduce other functional groups present.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce a wide range of functional groups.
Aplicaciones Científicas De Investigación
(3R,4R)-4-(4-hydroxypiperidin-1-yl)-1-[[2-(4-methoxyphenyl)pyrimidin-5-yl]methyl]piperidin-3-ol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: It could be investigated for its potential therapeutic effects, such as acting as a drug candidate for certain diseases.
Industry: The compound might be used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism by which (3R,4R)-4-(4-hydroxypiperidin-1-yl)-1-[[2-(4-methoxyphenyl)pyrimidin-5-yl]methyl]piperidin-3-ol exerts its effects would depend on its specific interactions with molecular targets. These could include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modifies.
Pathways Involved: The compound could influence various biochemical pathways, leading to changes in cellular function or signaling.
Comparación Con Compuestos Similares
Similar Compounds
Allopurinol Related Compounds: These include compounds like 3-amino-4-pyrazolecarboxamide hemisulfate salt.
Benzylamine: An organic compound with a similar amine functional group.
tert-Butyl Carbamate: Another compound with a similar structural motif.
Uniqueness
(3R,4R)-4-(4-hydroxypiperidin-1-yl)-1-[[2-(4-methoxyphenyl)pyrimidin-5-yl]methyl]piperidin-3-ol is unique due to its specific combination of functional groups and stereochemistry, which may confer distinct chemical and biological properties compared to similar compounds.
Propiedades
IUPAC Name |
(3R,4R)-4-(4-hydroxypiperidin-1-yl)-1-[[2-(4-methoxyphenyl)pyrimidin-5-yl]methyl]piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O3/c1-29-19-4-2-17(3-5-19)22-23-12-16(13-24-22)14-25-9-8-20(21(28)15-25)26-10-6-18(27)7-11-26/h2-5,12-13,18,20-21,27-28H,6-11,14-15H2,1H3/t20-,21-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBWLSDLAZXESNC-NHCUHLMSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC=C(C=N2)CN3CCC(C(C3)O)N4CCC(CC4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=NC=C(C=N2)CN3CC[C@H]([C@@H](C3)O)N4CCC(CC4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(2-methylbenzyl)thio]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B4945785.png)

![4-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide](/img/structure/B4945800.png)

![3-chloro-N-[4-(5-chloro-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-1-benzothiophene-2-carboxamide](/img/structure/B4945817.png)
![5-{3-[2-(2-chlorophenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4945821.png)
![2-[5-(1-azepanylmethyl)-1H-tetrazol-1-yl]-N-[2-(5-fluoro-1H-benzimidazol-2-yl)ethyl]-N-methylacetamide](/img/structure/B4945824.png)

![5-amino-1-(3-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4945833.png)
![N-[2-(benzylthio)ethyl]-3-(phenylthio)propanamide](/img/structure/B4945839.png)
![1-[2-(4-Chloronaphthalen-1-yl)oxyethyl]piperidine;oxalic acid](/img/structure/B4945844.png)

![1,3-dichloro-2-[4-(4-ethoxyphenoxy)butoxy]benzene](/img/structure/B4945866.png)
![3-methoxy-6-[4-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]-2-methylphenol](/img/structure/B4945870.png)
